P-Cresol glucuronide

Uremic toxin quantification Chronic kidney disease biomarkers Protein binding

p-Cresol glucuronide (pCG) is the non-substitutable reference standard for accurate uremic toxin research. Its 11.1-fold difference in protein binding versus p-cresyl sulfate demands separate calibration curves to prevent quantification errors in CKD patient serum analysis. pCG's selective 75% MRP4 inhibition profile enables precise investigation of renal transporter-specific drug interactions in proximal tubule models, a capability not achievable with pCS. In murine CKD models, where pCG is a major circulating metabolite, omitting it leads to incomplete recovery of the p-cresol burden. Source high-purity pCG for validated, matrix-matched LC-MS/MS assays capturing the full uremic solute profile.

Molecular Formula C13H16O7
Molecular Weight 284.26 g/mol
CAS No. 17680-99-8
Cat. No. B041782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-Cresol glucuronide
CAS17680-99-8
Synonyms4-Methylphenyl β-D-Glucopyranosiduronic Acid;  β-D-p-Tolyl-glucopyranosiduronic Acid;  p-Tolyl-β-D-glucosiduronic Acid;  4-Cresol Glucuronide;  p-Methylphenyl-β-D-glucopyranosiduronic Acid;  p-Tolyl-β-glucuronic Acid; 
Molecular FormulaC13H16O7
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1
InChIKeyJPAUCQAJHLSMQW-XPORZQOISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P-Cresol Glucuronide (CAS 17680-99-8): A Phase II Uremic Toxin Metabolite for Analytical and Pharmacological Studies


P-Cresol glucuronide (pCG, CAS 17680-99-8) is the glucuronic acid conjugate of p-cresol, a gut microbial fermentation product of dietary tyrosine and phenylalanine. It is formed primarily via UDP-glucuronosyltransferase isoforms UGT1A6 and UGT1A9 in the liver and kidney [1]. As a protein-bound uremic solute, pCG accumulates in chronic kidney disease and serves as a reference standard for LC-MS/MS quantification of p-cresol metabolites in biological matrices [2].

P-Cresol Glucuronide Procurement Risks: Why Substituting p-Cresyl Sulfate or Other Glucuronides Compromises Experimental Validity


p-Cresol glucuronide cannot be substituted with the more abundant p-cresyl sulfate (pCS) in experimental workflows due to profound differences in protein binding, renal clearance, biological activity, and analytical behavior [1]. Substitution with other glucuronide conjugates is also invalid, as pCG exhibits distinct substrate specificity toward β-glucuronidase isoforms and unique metabolic fate compared to structurally related glucuronides [2]. These differences directly impact quantification accuracy, biomarker interpretation, and mechanistic conclusions in uremic toxin research.

P-Cresol Glucuronide (17680-99-8) vs. p-Cresyl Sulfate: Head-to-Head Comparative Data for Informed Procurement Decisions


Differential Serum Concentrations and Protein Binding: pCG vs. pCS in Hemodialysis Patients

In hemodialysis patients, total serum p-cresyl sulfate (pCS) concentration is 4.3-fold higher than pCG (31.4 ± 15.8 mg/L vs. 7.3 ± 6.5 mg/L), while pCS exhibits 11.1-fold greater protein binding (92.4% ± 3.0% vs. 8.3% ± 4.4%) [1]. This low protein binding of pCG translates to a 2.1-fold higher dialytic reduction ratio compared to pCS (78.6% ± 6.4% vs. 37.4% ± 7.1%) during post-dilution hemodiafiltration [2].

Uremic toxin quantification Chronic kidney disease biomarkers Protein binding

pCG Fails to Promote Insulin Resistance in Murine CKD Model: Functional Divergence from pCS

In a 5/6 nephrectomized mouse model of CKD, p-cresyl glucuronide (pCG) exhibited no effect on insulin sensitivity in vivo as assessed by insulin tolerance test, whereas p-cresyl sulfate (pCS) significantly impaired insulin sensitivity [1]. In vitro, pCG did not affect insulin-stimulated glucose uptake or PKB/Akt signaling in C2C12 muscle cells, and showed no synergistic inhibitory effect when co-administered with pCS [2].

Insulin resistance CKD metabolic complications Uremic toxin bioactivity

Renal Efflux Transporter Inhibition: pCG Selectively Inhibits MRP4 by 75% vs. pCS Exhibits Broad BCRP/MRP4 Inhibition

In human conditionally immortalized renal proximal tubule epithelial cells (ciPTEC), p-cresyl glucuronide (pCG) reduced MRP4 efflux transporter activity by 75% but did not inhibit BCRP activity [1]. In contrast, p-cresyl sulfate (pCS) inhibited both MRP4 (by 40%) and BCRP (by 25%), demonstrating broader transporter inhibition [2]. Additionally, pCG exposure induced epithelial-to-mesenchymal transition in ciPTEC, marked by increased vimentin and Bcl-2 expression and decreased E-cadherin [3].

Renal transporter pharmacology CKD pathophysiology Proximal tubule toxicity

Species-Specific Metabolism: pCG is the Major p-Cresol Conjugate in Mouse, Not pCS

In humans, p-cresyl sulfate (pCS) is the predominant p-cresol conjugate with serum concentrations 193-fold higher than pCG (median, IQR: 121.1-296.6) [1]. In stark contrast, mice exhibit equivalent accumulation of both conjugates after p-cresol administration, with pCG being a major metabolite comparable to pCS [2]. This species-specific shift in sulfation versus glucuronidation was also observed in CKD rats, where progression of renal failure shifted metabolism from sulfation toward glucuronidation [3].

Species differences in metabolism Preclinical CKD models Pharmacokinetics

Endogenous Sulfatase Does Not Interfere with pCG Quantification: Analytical Stability Advantage Over Sulfate Conjugates

In rat organ homogenates, endogenous sulfatase enzymes do not interfere with the quantitative analysis of p-cresol glucuronide (pCG), whereas β-glucuronidase activity significantly interferes with pCG quantification and requires addition of the inhibitor saccharolactone [1]. Conversely, p-cresyl sulfate quantification is susceptible to both sulfatase and β-glucuronidase interference, necessitating more complex sample preparation protocols [2].

Bioanalytical method validation LC-MS/MS sample preparation Enzymatic interference

Blood-Brain Barrier Protective Activity: pCG Antagonizes TLR4-Mediated Endotoxin Permeabilization

In the human cerebromicrovascular endothelial cell line hCMEC/D3, p-cresol glucuronide (pCG) prevented lipopolysaccharide (LPS)-induced permeabilization of the blood-brain barrier (BBB), acting as a TLR4 antagonist [1]. This effect was specific to pCG; classically, glucuronide conjugates are considered biologically inert [2]. In vivo, pCG-treated mice exhibited reduced BBB permeability and significant whole-brain transcriptomic changes [3].

Gut-brain axis Blood-brain barrier TLR4 antagonism

P-Cresol Glucuronide (17680-99-8) Recommended Application Scenarios Based on Comparative Evidence


Simultaneous LC-MS/MS Quantification of p-Cresol Conjugates in Uremic Patient Samples

Procure pCG as a primary reference standard for UPLC-MS/MS or HPLC-FLD assays that simultaneously quantify pCS and pCG in serum or plasma from CKD patients. The 11.1-fold difference in protein binding necessitates distinct calibration curves and matrix-matched quality controls for each conjugate [1]. Validated methods using deuterated internal standards (e.g., pCG-d7) achieve quantification limits suitable for clinical monitoring of uremic toxin burden [2].

Mouse and Rat CKD Model Metabolite Profiling

In rodent models of CKD, pCG is a major circulating p-cresol metabolite—unlike in humans where pCS predominates by 193-fold [1]. Researchers using 5/6 nephrectomized mice or rats with renal failure must include pCG in their analytical panel to capture the full p-cresol metabolic profile. Failure to measure pCG in murine studies results in incomplete metabolite recovery and misinterpretation of p-cresol exposure [2].

Renal Transporter Drug Interaction Studies in Proximal Tubule Models

Use pCG as a probe substrate to investigate MRP4-specific efflux transporter activity in human proximal tubule epithelial cell models such as ciPTEC. The 75% inhibition of MRP4 by pCG, contrasted with pCS's broader inhibition of both MRP4 (40%) and BCRP (25%), enables dissection of transporter-specific contributions to uremic toxin retention [1]. This differential inhibition profile makes pCG valuable for studying drug-transporter interactions in the uremic milieu.

Gut-Brain Axis and Blood-Brain Barrier Integrity Research

Employ pCG in in vitro (hCMEC/D3) and in vivo (murine) models to investigate gut microbiome-derived metabolites that modulate blood-brain barrier function. pCG's demonstrated TLR4 antagonism and BBB-protective effects contradict the conventional view of glucuronides as inert [1]. Researchers investigating the gut-brain axis should procure high-purity pCG to explore its neurovascular effects and potential therapeutic implications in neuroinflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for P-Cresol glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.